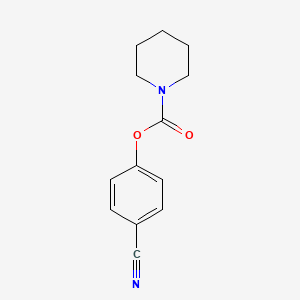
4-Cyanophenyl piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Cyanophenyl piperidine-1-carboxylate” is a compound that is related to a class of compounds known as piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed piperidine rings .Molecular Structure Analysis
The molecular structure of “this compound” is related to the structure of piperidines. Piperidines are six-membered heterocyclic compounds that comprise five methylene groups (-CH2-) and one amine group (-NH-) .Chemical Reactions Analysis
Piperidines are involved in a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Applications De Recherche Scientifique
Antibacterial Research
4-Cyanophenyl piperidine-1-carboxylate and its derivatives have been studied for their antibacterial properties. For instance, 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate, a related compound, has shown the ability to selectively kill bacterial persisters that tolerate antibiotic treatment without affecting normal antibiotic-sensitive cells. This finding is significant in understanding and potentially treating antibiotic resistance (Kim et al., 2011).
Neuroinflammation and Imaging Studies
Compounds like [11C]CPPC, which includes the this compound structure, have been developed for PET imaging of microglia in the brain. This is particularly useful for studying neuroinflammation and its role in neuropsychiatric disorders such as Alzheimer’s and Parkinson’s disease (Horti et al., 2019).
Cancer Research
The crystal structure of LSD1 in complex with a similar compound, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, has been studied for its implications in cancer treatment. LSD1 is known to regulate the maintenance of cancer stem cell properties, and understanding its interaction with inhibitors is crucial for developing new cancer therapies (Niwa et al., 2018).
Liquid Crystal Research
The orientational order of liquid-crystalline 4-alkyl-N-(4-cyanophenyl)piperidines has been studied using NMR spectroscopies. This research is relevant in the field of material science, particularly in the development and understanding of liquid crystal technologies (Sheikh-Ali et al., 1994).
Mécanisme D'action
The mechanism of action of piperidine derivatives in biological systems is complex and depends on the specific derivative and the biological context. Some piperidine derivatives have been found to have anticancer potential, acting through various signaling pathways essential for the establishment of cancers .
Safety and Hazards
Orientations Futures
Piperidines are of significant interest in the pharmaceutical industry, and research into their synthesis and applications is ongoing . Future directions may include the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs based on piperidine derivatives .
Propriétés
IUPAC Name |
(4-cyanophenyl) piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-10-11-4-6-12(7-5-11)17-13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYVDAXIPFPNKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)OC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

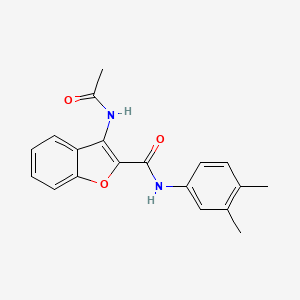
![2,6-dichlorobenzyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2801462.png)
![N-({4-[(2,2,2-trifluoroethoxy)methyl]phenyl}methyl)prop-2-enamide](/img/structure/B2801463.png)
![N-(1-cyano-3-methylbutyl)-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2801464.png)

![3-[1,1'-biphenyl]-4-yl-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2801467.png)

![1-[4-(1-Adamantyl)phenoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2801469.png)

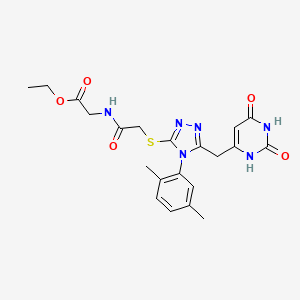
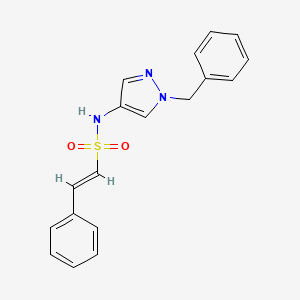
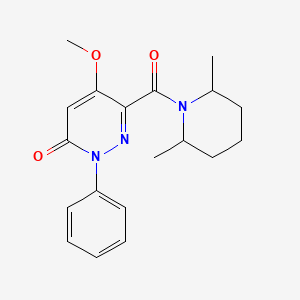
![2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2801480.png)
